Olivetol-d9

Übersicht

Beschreibung

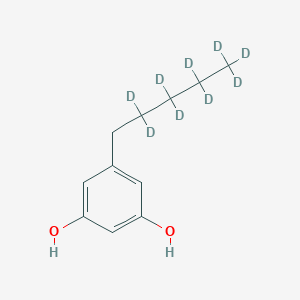

Olivetol-d9 is a deuterated form of olivetol, a naturally occurring organic compound found in certain lichen species and some insects. It is a polyphenolic compound with the molecular formula C11H7D9O2 and a molecular weight of 189.3 g/mol . This compound is primarily used as a reference standard in analytical testing and research due to its stable isotope labeling.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of olivetol-d9 typically involves the deuteration of olivetol. One common method is the hydrogen-deuterium exchange reaction, where olivetol is treated with deuterium gas in the presence of a catalyst. This process replaces the hydrogen atoms in olivetol with deuterium atoms, resulting in this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuteration. The reaction conditions are optimized to achieve high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Olivetol-d9 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted this compound derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Olivetol-d9 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Analytical Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.

Biological Studies: Employed in metabolic studies to trace the pathways of olivetol and its derivatives in biological systems.

Pharmaceutical Research: Investigated for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities.

Industrial Applications: Utilized in the synthesis of cannabinoids and other bioactive compounds.

Wirkmechanismus

The mechanism of action of olivetol-d9 is similar to that of olivetol. It interacts with various molecular targets and pathways, including:

Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes.

Anti-cancer Properties: This compound induces apoptosis and inhibits the proliferation of cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Olivetol: The non-deuterated form of olivetol.

Cannabidiol: A cannabinoid derived from olivetol.

Tetrahydrocannabinol: Another cannabinoid synthesized from olivetol.

Uniqueness

Olivetol-d9 is unique due to its stable isotope labeling, which makes it an invaluable tool in analytical and research applications. Its deuterated form allows for precise tracing and quantification in various studies, providing insights that are not possible with non-deuterated compounds .

Biologische Aktivität

Olivetol-d9, a deuterated derivative of olivetol, is a naturally occurring phenolic compound primarily found in lichens and produced by certain insects. It has garnered interest due to its potential biological activities, particularly in relation to cannabinoid receptors and metabolic enzymes. This article synthesizes existing research findings on the biological activity of this compound, focusing on its pharmacological properties, signaling pathways, and implications for therapeutic applications.

- Molecular Formula : CHDO

- CAS Number : 137125-92-9

- Molecular Weight : 189.299 g/mol

This compound is characterized by the incorporation of deuterium, which may influence its pharmacokinetic and metabolic profiles compared to its non-deuterated counterpart. The compound acts as a competitive inhibitor of the cannabinoid receptors CB1 and CB2, which are pivotal in the endocannabinoid system.

Inhibition of Cannabinoid Receptors :

this compound has been shown to inhibit the activity of cannabinoid receptors CB1 and CB2. This inhibition can modulate various physiological processes, including pain perception, mood regulation, and appetite control. The competitive inhibition suggests that this compound could potentially alter the effects of endogenous cannabinoids or exogenous cannabinoids like THC.

Metabolic Enzyme Interaction :

Research indicates that this compound also inhibits cytochrome P450 enzymes CYP2C19 and CYP2D6. These enzymes are crucial for drug metabolism, suggesting that this compound could affect the pharmacokinetics of other drugs metabolized by these pathways .

Biological Activity Summary

| Activity Type | Description |

|---|---|

| Cannabinoid Receptor Inhibition | Acts as a competitive inhibitor for CB1 and CB2 receptors, influencing various physiological responses. |

| Cytochrome P450 Inhibition | Inhibits CYP2C19 and CYP2D6, impacting drug metabolism and potential interactions with other pharmaceuticals. |

Case Studies and Research Findings

-

Pharmacological Effects :

A study highlighted that this compound exhibits significant binding affinity towards cannabinoid receptors. In vitro assays demonstrated that it competes effectively with THC for receptor binding sites . This suggests potential therapeutic applications in conditions where modulation of cannabinoid receptor activity is beneficial. -

Impact on Drug Metabolism :

Another research effort focused on the metabolic implications of deuterated compounds like this compound. The incorporation of deuterium has been shown to alter metabolic pathways, potentially leading to prolonged half-lives for drugs co-administered with this compound . -

Therapeutic Potential :

Given its dual role as a cannabinoid receptor inhibitor and a modulator of metabolic enzymes, this compound may have therapeutic potential in managing conditions such as chronic pain, anxiety disorders, and metabolic syndromes linked to endocannabinoid dysregulation .

Eigenschaften

IUPAC Name |

5-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-2-3-4-5-9-6-10(12)8-11(13)7-9/h6-8,12-13H,2-5H2,1H3/i1D3,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMPFYJSHJGOPE-YNSOAAEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10487424 | |

| Record name | Olivetol-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10487424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137125-92-9 | |

| Record name | Olivetol-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10487424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.